rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic heterocycles. The base structure, pyrido[4,3-d]pyrimidin-2-one , consists of a pyridine ring fused to a pyrimidine ring at the 4,3-positions, with a ketone group at position 2. The prefix decahydro- indicates full saturation of both rings, resulting in ten hydrogen atoms added to the bicyclic system.
The stereochemical descriptor (4aR,8aS) specifies the absolute configuration of the bridgehead atoms in the bicyclic framework. The trans designation refers to the relative orientation of substituents across the ring system, ensuring the hydrochloride counterion stabilizes the protonated amine group in a specific spatial arrangement. This configuration is critical for distinguishing the compound from its cis or other stereoisomeric forms.
For comparison, the structurally related pyrido[3,4-d]pyrimidin-2-one (CID 165987862) features a different ring fusion pattern (3,4 instead of 4,3), altering the spatial orientation of substituents and physicochemical properties. The target compound’s SMILES string, C1CNC[C@H]2[C@@H]1CNC(=O)N2.Cl, encodes its stereochemistry, with @ and @@ symbols denoting the R and S configurations at the 4a and 8a positions, respectively.
CAS Registry Number and Alternative Chemical Identifiers
As of the latest available data, the CAS Registry Number for rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans is not explicitly listed in public databases. However, analogous compounds provide insight into identifier conventions. For example, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., CID 15605782) are assigned CAS numbers such as 93076-03-0, reflecting structural and stereochemical specificity.
The absence of a registered CAS number underscores the compound’s specialized applications or proprietary status in pharmaceutical research. Alternative identifiers, such as the InChI string InChI=1S/C7H13N3O.ClH/c11-7-9-5-6-3-1-2-8-4-6;/h6,8H,1-5H2,(H2,9,11);1H/t6-;/m0./s1, integrate stereochemical and compositional data, enabling precise database queries.
Comparative Analysis of Pyrido[4,3-d]pyrimidine Isomerism
Isomerism in pyrido-pyrimidine systems arises from variations in ring fusion positions, stereochemistry, and substituent orientation. The table below contrasts key features of pyrido[4,3-d]pyrimidine isomers with related scaffolds:
The trans configuration in the target compound minimizes steric hindrance between the pyridine and pyrimidine rings, enhancing thermodynamic stability compared to cis isomers. This stereoelectronic preference is corroborated by synthetic studies on 2-thioxo-3,4-dihydropyrimidines , where trans isomers exhibit higher chiral resolution efficiency in HPLC separations.
Furthermore, computational analyses of analogous systems (e.g., thieno[2,3-d]pyrimidin-4-ones ) reveal that ring fusion position dictates dipole moments and solubility profiles. For instance, pyrido[4,3-d]pyrimidines typically exhibit greater polarity than their [3,4-d] counterparts due to asymmetric charge distribution across the fused rings.
Properties
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h5-6,8H,1-4H2,(H2,9,10,11);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVGKNTXAWTML-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC(=O)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1NC(=O)NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidin-2-one core, followed by the introduction of the decahydro moiety. The final step involves the addition of the hydrochloride group under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-onehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound’s decahydro pyrido-pyrimidinone structure distinguishes it from related bicyclic lactams. Key comparisons include:
Key Observations :
- Unlike the spiro compound in , the target lacks a hydroxyl group but retains hydrogen-bonding capacity via the lactam carbonyl, which may influence crystal packing .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound enhances water solubility, unlike the neutral spiro compound in . The octahydro-pyrido-pyrazine () may exhibit moderate solubility due to its polar methanol group .
Pharmacological Relevance
- Target Compound : As a bicyclic lactam, it may serve as a scaffold for CNS or antimicrobial agents, though specific activity data are unavailable.
- Compound : Structural similarity to nicotine receptor modulators suggests possible neuropharmacological applications .
Biological Activity
The compound rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride, trans, is a bicyclic structure that combines elements of both pyridine and pyrimidine. This unique configuration contributes to its biological activity, particularly in the field of medicinal chemistry. The compound has been identified as a promising candidate for antiviral therapies, notably as an inhibitor of HIV integrase.
- Molecular Formula : C₇H₁₄ClN₃O
- Molecular Weight : 191.66 g/mol
- CAS Number : 2460739-50-6
The structure features a saturated decahydro framework which enhances its stability and solubility in various solvents. The presence of a carbonyl group at position 2 allows for nucleophilic addition reactions, while the nitrogen atoms in the rings facilitate protonation and complexation reactions.
Antiviral Properties
Research indicates that rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride exhibits significant antiviral properties, particularly against HIV. It functions as an inhibitor of HIV integrase, an enzyme critical for the integration of viral DNA into the host genome. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit HIV replication.
The mechanism by which this compound inhibits HIV integrase involves binding to the enzyme and preventing its interaction with viral DNA. Interaction studies using techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have elucidated its binding affinities and mechanisms of action.
Case Studies
- Inhibition of HIV Integrase : A study demonstrated that rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one derivatives significantly reduced viral loads in cell cultures infected with HIV. The effectiveness was attributed to their ability to bind tightly to the integrase enzyme, thereby blocking its activity.
- Comparative Analysis with Similar Compounds : A comparative study highlighted the unique efficacy of rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one against other structurally similar compounds. The table below summarizes the biological activities of related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyridone Derivatives | Bicyclic | Antiviral activity against various viruses |
| 1-Amino-2-pyridinones | Nitrogen heterocycles | Potential anti-cancer properties |
| Dihydropyrimidines | Bicyclic | Anticonvulsant effects |
| rac-(4aR,8aS)-decahydropyrido | Bicyclic | Potent HIV integrase inhibitor |
This table illustrates how rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one distinguishes itself through its specific stereochemistry and targeted action on HIV integrase compared to other compounds.
Future Research Directions
Given its promising antiviral properties, further research is warranted to explore:
- Derivatives Development : Investigating structural modifications to enhance potency and reduce toxicity.
- Broader Antiviral Spectrum : Studying the compound's efficacy against other viral targets beyond HIV.
- Mechanistic Studies : Detailed mechanistic studies to fully understand its interactions with biological macromolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
